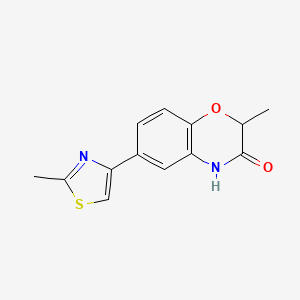
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzoxazine core, which is known for its stability and reactivity, making it a valuable subject for chemical and pharmaceutical studies.
Mechanism of Action
Target of Action
The primary target of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is the metabotropic glutamate receptor 5 (mGlu5) in the brain . This receptor has been implicated in various neurological and psychiatric disorders, including depression .
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGlu5 receptor . This means it binds to a site on the receptor that is distinct from the glutamate binding site, and its binding reduces the receptor’s response to glutamate .
Biochemical Pathways
The action of this compound on mGlu5 receptors affects the glutamatergic signaling pathway . This can lead to changes in the levels of various downstream signaling molecules, including brain-derived neurotrophic factor (BDNF), which plays a crucial role in neuronal survival and growth .
Pharmacokinetics
Studies have shown that it can cross the blood-brain barrier and bind to mglu5 receptors in the brain .
Result of Action
The molecular and cellular effects of this compound’s action include a reduction in the response of mGlu5 receptors to glutamate, leading to changes in downstream signaling pathways . This can result in neuroprotective effects and potential antidepressant-like effects .
Biochemical Analysis
Biochemical Properties
2-Methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one interacts with mGluR5 receptors, which are G-protein-coupled receptors involved in synaptic transmission . These interactions can modulate the activity of various enzymes and proteins, influencing biochemical reactions within the cell .
Cellular Effects
The compound exerts significant effects on various types of cells, particularly neurons . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce fear-potentiated startle and increase punished responding in rodent models, consistent with an anxiolytic-like profile .
Molecular Mechanism
At the molecular level, this compound acts as an antagonist of mGluR5 receptors . It binds to these receptors, inhibiting their activity and leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . For example, repeated dosing with the compound in rodent models eliminated the increase in punished responding observed with acute dosing .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . At appropriate doses for mGluR5 receptor-mediated effects, it significantly reduces fear-potentiated startle and increases punished responding .
Metabolic Pathways
The compound is involved in the glutamatergic neurotransmission pathway, interacting with mGluR5 receptors . This interaction can influence metabolic flux and metabolite levels within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one typically involves multi-step organic reactions. One common method starts with the preparation of the benzoxazine core, followed by the introduction of the thiazole ring. The process can be summarized as follows:
Formation of the Benzoxazine Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol, with a suitable aldehyde or ketone under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a halogenated precursor, followed by cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, which may reduce the thiazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the benzoxazine or thiazole rings, using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., Br₂, Cl₂), organometallic reagents (e.g., Grignard reagents)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to alcohols or amines.
Scientific Research Applications
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders due to its interaction with specific receptors.
Industry: Utilized in the development of advanced polymers and resins, owing to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-6-(phenylethynyl)pyridine (MPEP)
- 3-[(2-methyl-1,3-thiazol-4-yl)ethynyl]pyridine (MTEP)
- (4-methoxy-phenyl)-(6-methoxy-quinazolin-4-yl)-amine HCl (LY456236)
Uniqueness
Compared to these similar compounds, 2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3,4-dihydro-2H-1,4-benzoxazin-3-one is unique due to its benzoxazine core, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-4H-1,4-benzoxazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c1-7-13(16)15-10-5-9(3-4-12(10)17-7)11-6-18-8(2)14-11/h3-7H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQAPXZZISIWPIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C3=CSC(=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Methyl-5-[(phenylsulfanyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2635100.png)
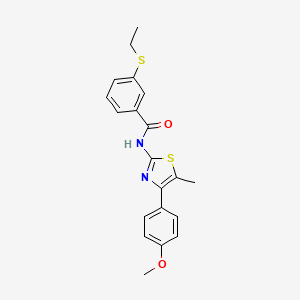
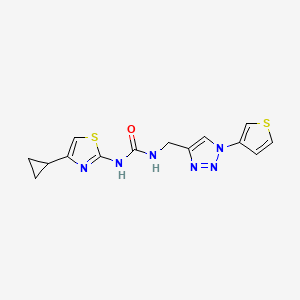
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2635107.png)
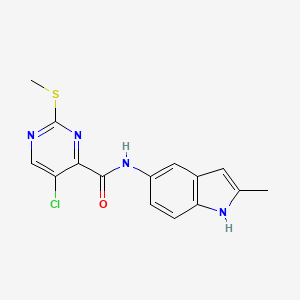
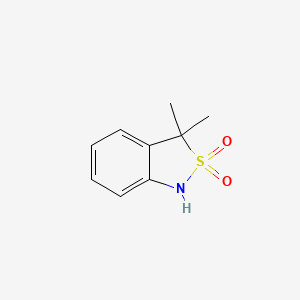
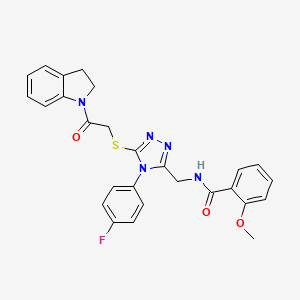
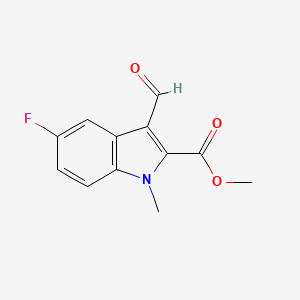
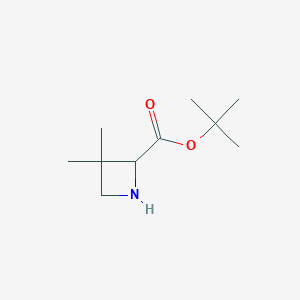
![1-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-(2-methoxyethyl)urea](/img/structure/B2635115.png)
![2-[1-(2-chloroquinolin-4-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2635116.png)
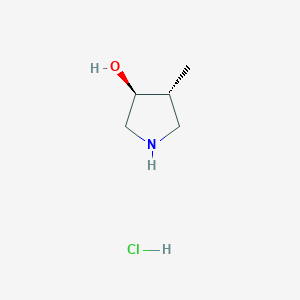
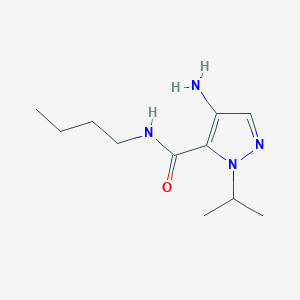
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]thiophene-2-carboxamide](/img/structure/B2635120.png)
